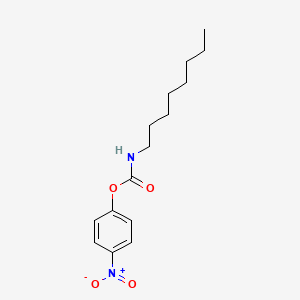

4-Nitrophenyl N-octylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

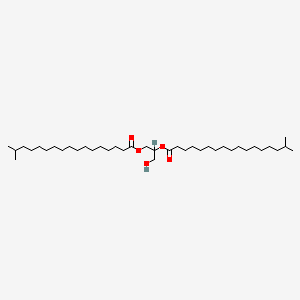

4-Nitrophenyl N-octylcarbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.42 g/mol. 4-Nitrophenyl N-octylcarbamate is also known as NPC and is used as a substrate for the detection of esterase activity in biological samples.

Mecanismo De Acción

The mechanism of action of 4-Nitrophenyl N-octylcarbamate involves the hydrolysis of the carbamate bond by esterases in biological samples. The hydrolysis of the carbamate bond results in the release of 4-Nitrophenol, which can be detected through spectrophotometric analysis. The rate of hydrolysis of 4-Nitrophenyl N-octylcarbamate is proportional to the esterase activity in the biological sample.

Biochemical and Physiological Effects

4-Nitrophenyl N-octylcarbamate is a relatively safe compound and does not have any known significant biochemical or physiological effects. However, it is essential to handle the compound with caution as it is a potential irritant and can cause skin and eye irritation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 4-Nitrophenyl N-octylcarbamate as a substrate for the detection of esterase activity in biological samples has several advantages. The compound is relatively stable and has a high yield of reaction. It is also easy to purify and can be stored for an extended period. However, there are some limitations to the use of 4-Nitrophenyl N-octylcarbamate in lab experiments. The compound is not suitable for the detection of all esterases, and its detection limit is relatively low.

Direcciones Futuras

There are several future directions for the use of 4-Nitrophenyl N-octylcarbamate in scientific research. One potential direction is the development of new substrates that can detect a broader range of esterases. Another direction is the modification of the compound to increase its detection limit and sensitivity. Additionally, the use of 4-Nitrophenyl N-octylcarbamate in environmental monitoring and detection of pesticide residues in food samples is an area that requires further exploration.

Conclusion

In conclusion, 4-Nitrophenyl N-octylcarbamate is a chemical compound that has significant applications in scientific research. Its use as a substrate for the detection of esterase activity in biological samples has made it an essential tool in drug discovery, toxicology, and environmental monitoring. The compound's unique properties, including its stability, high yield, and ease of purification, make it an ideal substrate for esterase detection. However, there are limitations to its use, and future research should focus on developing new substrates and modifying the compound to improve its detection limit and sensitivity.

Métodos De Síntesis

The synthesis of 4-Nitrophenyl N-octylcarbamate involves the reaction of 4-Nitrophenol with Octyl isocyanate. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The yield of the reaction is typically high, and the product can be purified through recrystallization or chromatography.

Aplicaciones Científicas De Investigación

4-Nitrophenyl N-octylcarbamate is widely used in scientific research as a substrate for the detection of esterase activity in biological samples. Esterases are enzymes that hydrolyze ester bonds in organic compounds, and their activity is essential for the metabolism of lipids, carbohydrates, and proteins. The detection of esterase activity is crucial in various fields of research, including drug discovery, toxicology, and environmental monitoring.

Propiedades

IUPAC Name |

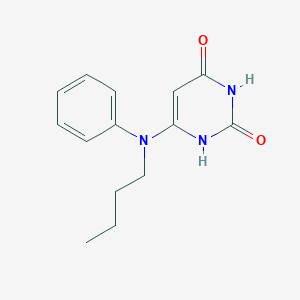

(4-nitrophenyl) N-octylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-2-3-4-5-6-7-12-16-15(18)21-14-10-8-13(9-11-14)17(19)20/h8-11H,2-7,12H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPTXUSQDRFHQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979441 |

Source

|

| Record name | 4-Nitrophenyl hydrogen octylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl N-octylcarbamate | |

CAS RN |

63321-54-0 |

Source

|

| Record name | 4-Nitrophenyl N-octylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063321540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl hydrogen octylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Carbamimidoyl-2-methylphenyl)iminohydrazinyl]-3-methylbenzenecarboximidamide;dihydrochloride](/img/structure/B1228180.png)